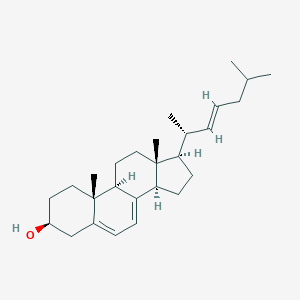

5,7,22-Cholestatrien-3beta-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

19633-95-5 |

|---|---|

Molecular Formula |

C27H42O |

Molecular Weight |

382.6 g/mol |

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,18-19,21,23-25,28H,7,11-17H2,1-5H3/b8-6+/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

RQOCXCFLRBRBCS-LNOGQBHPSA-N |

SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Synonyms |

5,7,22-cholestatrien-3beta-ol 5,7,22-cholestatrien-3beta-ol, (22E)-isomer delta 5,7,22-cholestatrien-3beta-ol |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways

Position within Cholesterol and Sterol Biosynthesis Pathways

The biosynthesis of cholesterol from its precursor lanosterol (B1674476) is a complex, multi-step process involving a series of enzymatic reactions. This pathway includes the removal of methyl groups, reduction of double bonds, and shifting of double bond positions. However, 5,7,22-Cholestatrien-3beta-ol does not appear as a standard intermediate in the direct conversion of lanosterol to cholesterol in mammalian systems.

In the established pathways of cholesterol synthesis, such as the Bloch and Kandutsch-Russell pathways, specific sterols are sequentially modified to ultimately form cholesterol. While numerous intermediates have been identified in the transformation from lanosterol, this compound is not recognized as one of these canonical intermediates.

Research involving rat liver enzymes demonstrates the specific metabolic fate of this compound. An enzyme system from rat liver, which is capable of reducing delta 5,7,24-cholestatrien-3beta-ol to cholesterol, was tested with radiolabeled this compound. The study found that this enzyme system converted this compound into delta 5,22-Cholestadien-3beta-ol, but critically, not into cholesterol. Current time information in Shropshire, GB. This indicates that, at least within this well-characterized hepatic system, this compound does not serve as a direct precursor for cholesterol.

Key Enzymatic Conversions Involving this compound

While not a direct cholesterol precursor in mammalian liver, this compound is a substrate and product in other significant enzymatic reactions. These conversions reveal the metabolic activities of certain organisms and the substrate specificity of key enzymes in sterol metabolism.

The ciliated protozoan Tetrahymena pyriformis possesses a unique metabolic capability to convert cholesterol into this compound. researchgate.netguidetopharmacology.orgnih.gov This bioconversion demonstrates a pathway where cholesterol is further desaturated to form the trienol structure, a process not typical in vertebrate sterol metabolism. Studies have investigated the stereochemistry of this conversion, detailing the specific hydrogen elimination at positions C-7, C-22, and C-23. nih.gov

As previously noted, a rat liver enzyme system actively metabolizes this compound. Current time information in Shropshire, GB. This system catalyzes the reduction of the double bond at the C-7 position, converting this compound into delta 5,22-Cholestadien-3beta-ol. The identity of the product, delta 5,22-Cholestadien-3beta-ol, was confirmed through chromatographic and spectral analyses. Current time information in Shropshire, GB. This specific enzymatic reduction highlights a defined metabolic route for this compound in the liver, leading to a distinct di-unsaturated sterol rather than cholesterol.

The enzymatic conversion of this compound by the rat liver system provides insight into the specificity of the enzymes involved. Current time information in Shropshire, GB. The enzyme responsible for the reduction of the C-7 double bond is the delta 5,7-sterol delta 7-reductase (DHCR7). Kinetic and competition studies revealed that this enzyme's activity is not affected by the presence of a double bond at the C-22 position in the sterol's side chain. Current time information in Shropshire, GB.

Furthermore, the study concluded that this liver enzyme system contains active membrane-bound delta 7- and delta 24-reductases, but lacks a delta 22-reductase. Current time information in Shropshire, GB. This explains why the C-7 double bond is reduced, but the C-22 double bond remains intact, and why the compound is not ultimately converted to cholesterol (a process that would require side-chain modifications involving delta 24-reductase for other precursors).

Data Tables

Table 1: Key Enzymatic Conversions

| Substrate | Enzyme/Organism | Product |

|---|---|---|

| Cholesterol | Tetrahymena pyriformis | This compound |

Table 2: Enzyme Specificity in Rat Liver System

| Enzyme | Activity on this compound | Notes |

|---|---|---|

| Delta 7-Reductase | Active | Reduces the C-7 double bond. Not influenced by the C-22 double bond. |

| Delta 24-Reductase | Present in system | Not directly involved in the metabolism of this specific substrate to cholesterol. |

Genetic and Molecular Basis of Biosynthetic Enzymes

The formation of this compound is dependent on a series of enzymatic reactions catalyzed by specific sterol-modifying enzymes. The genetic and molecular characteristics of these enzymes are crucial for understanding the biosynthesis of this compound.

Investigation of Sterol-C5-Desaturase (SC5D) Genes and Proteins

Sterol-C5-desaturase (SC5D), also known as lathosterol (B1674540) oxidase, is a key enzyme in cholesterol biosynthesis. alliedacademies.orgwikipedia.org It catalyzes the introduction of a double bond at the C-5 position of the sterol ring, converting lathosterol into 7-dehydrocholesterol (B119134). alliedacademies.orgwikipedia.orggenecards.org This reaction is the penultimate step in the cholesterol biosynthetic pathway. alliedacademies.org The formation of the C-5 and C-7 double bonds found in this compound is directly related to the activity of enzymes like SC5D.

The human SC5D gene is located on chromosome 11q23.3. genecards.orgwikigenes.org Bioinformatic analyses have revealed that vertebrate SC5D genes typically contain four coding exons. alliedacademies.org The encoded protein is a membrane-bound enzyme, primarily active in the endoplasmic reticulum, with four predicted transmembrane regions. alliedacademies.orgbiogps.org Conserved histidine-rich motifs are a characteristic feature of SC5D proteins, suggesting the involvement of a coordinated iron ion in the catalytic mechanism. alliedacademies.orgwikipedia.org

SC5D is widely expressed in human tissues, with the highest concentrations found in the liver and brain, where it plays a dominant role in cholesterol biosynthesis. alliedacademies.org Mutations in the SC5D gene can lead to a rare autosomal recessive disorder called lathosterolosis, characterized by an accumulation of lathosterol and a deficiency in cholesterol, which can cause severe developmental anomalies. genecards.orgjensenlab.org Studies on knockout mice have confirmed the essential role of the SC5D gene in mammalian development, with homozygous deletion being lethal in utero. nih.gov

| Feature | Description | Source |

|---|---|---|

| Gene Name | SC5D (Sterol-C5-Desaturase) | genecards.org |

| Enzyme Name | Lathosterol oxidase (EC 1.14.21.6) | alliedacademies.org |

| Function | Catalyzes the conversion of lathosterol to 7-dehydrocholesterol | alliedacademies.orggenecards.org |

| Chromosomal Location | 11q23.3 | genecards.org |

| Subcellular Localization | Endoplasmic Reticulum | wikipedia.orgbiogps.org |

| Associated Disorder | Lathosterolosis | genecards.orgjensenlab.org |

Role of Sterol C-22 Desaturases

The introduction of a double bond at the C-22 position in the sterol side chain is a critical step in the formation of this compound. This reaction is catalyzed by sterol C-22 desaturases. In fungi and plants, this enzyme is typically a cytochrome P-450 monooxygenase. nih.govnih.gov

Research on the ciliate Tetrahymena thermophila, which is capable of desaturating sterols at the C-22 position, has identified a novel type of sterol C-22 desaturase. nih.gov Unlike the cytochrome P450-dependent enzymes found in other organisms, the desaturases in Tetrahymena belong to the fatty acid hydroxylase/desaturase superfamily. nih.gov Knockout studies in this organism demonstrated that when fed with pro-vitamin D₃ (5,7-cholestadien-3β-ol), the C-22 desaturase activity was significantly decreased, confirming the enzyme's role in creating the C-22 double bond. nih.gov Similarly, the related organism Tetrahymena pyriformis can convert cholesterol into 5,7,22-cholestatrien-3-beta-ol, a process that necessitates the actions of C-5, C-7, and C-22 desaturases. nih.gov

The enzymatic system in rat liver contains a delta 7-reductase that can reduce the C-7 double bond of this compound to produce 5,22-cholestadien-3beta-ol. nih.gov However, this system lacks a delta 22-reductase, indicating that the C-22 double bond is not reduced in this context. nih.gov This highlights the specificity of sterol-modifying enzymes and their influence on the final sterol products within an organism.

Molecular Cloning and Expression of Relevant Sterol-Modifying Enzymes

Molecular cloning techniques are fundamental for isolating and studying the enzymes involved in sterol biosynthesis. youtube.com By expressing the genes for these enzymes in heterologous systems, such as yeast or E. coli, researchers can produce large quantities of the protein for functional and structural analysis. pnas.org

For instance, the human Δ7-sterol reductase, the enzyme that catalyzes the final step in cholesterol biosynthesis by reducing the C7-8 double bond in 7-dehydrocholesterol, has been successfully cloned and expressed. nih.gov The cloned cDNA revealed it to be a membrane-bound protein with a predicted molecular mass of 55 kDa. nih.gov When this human enzyme was expressed in Saccharomyces cerevisiae, the resulting microsomes were capable of converting 7-dehydrocholesterol to cholesterol, confirming its function. nih.gov

This approach has also been applied to study sterol C-22 desaturases. Putative desaturase genes from T. thermophila were expressed in a yeast mutant strain that lacked its native C-22 desaturase (erg5 mutant). nih.gov The successful production of ergosterol (B1671047) (which contains a C-22 double bond) in the transformed yeast confirmed the function of the cloned genes as sterol C-22 desaturases. nih.gov Such molecular cloning and expression studies are crucial for characterizing the specific enzymes that contribute to the synthesis of complex sterols like this compound.

Regulation of Sterol Biosynthetic Pathways

The synthesis of sterols is a highly regulated and energetically expensive process. nih.gov Eukaryotic cells employ complex feedback mechanisms to maintain sterol homeostasis, ensuring a balance between synthesis, uptake, and storage. researchgate.netcreative-proteomics.com

Interplay of Enzymes, Intermediates, and Regulatory Mechanisms

The regulation of sterol biosynthesis occurs at multiple levels, involving transcriptional control, post-translational modifications, and feedback inhibition. mdpi.comfrontiersin.org A key family of transcription factors, the Sterol Regulatory Element-Binding Proteins (SREBPs), plays a central role in this process. creative-proteomics.comfrontiersin.org When cellular sterol levels are low, SREBPs are activated and move to the nucleus, where they upregulate the expression of genes encoding enzymes for cholesterol and fatty acid synthesis, such as HMG-CoA reductase. researchgate.netyoutube.com Conversely, when sterol levels are high, SREBP activation is suppressed, reducing sterol synthesis. researchgate.netcreative-proteomics.com

The pathway involves a large number of enzymes that often interact physically, forming multi-enzyme complexes or "synthomes" to increase efficiency. mdpi.comnih.gov For example, in yeast, the post-squalene ergosterol biosynthesis enzymes are organized into a synthome, the ERGosome, which can be recruited to specific locations within the endoplasmic reticulum. nih.gov This organization facilitates the channeling of intermediates through the pathway.

Furthermore, the activity of key enzymes is regulated by the levels of sterol intermediates. HMG-CoA reductase, a rate-limiting enzyme in the pathway, is subject to feedback inhibition by cholesterol and other sterol metabolites. nih.govcreative-proteomics.com This intricate interplay between enzymes, intermediates, and regulatory proteins like SREBPs ensures that the production of sterols is tightly matched to the cell's needs. mdpi.comuwa.edu.au

| Regulatory Mechanism | Key Molecules/Processes | Effect on Pathway | Source |

|---|---|---|---|

| Transcriptional Control | Sterol Regulatory Element-Binding Proteins (SREBPs) | Activates transcription of biosynthetic genes when sterol levels are low. | creative-proteomics.comfrontiersin.orgfrontiersin.org |

| Feedback Inhibition | Cholesterol and other sterol intermediates | Inhibits the activity of rate-limiting enzymes like HMG-CoA reductase. | creative-proteomics.com |

| Post-translational Regulation | Ubiquitination and proteasomal degradation of enzymes (e.g., by MARCHF6 E3 ligase) | Controls the levels of key enzymes in response to sterol concentrations. | nih.gov |

| Enzyme Complexes | Formation of "synthomes" (e.g., ERGosome) | Increases catalytic efficiency and channels substrates. | nih.gov |

Impact of Specific Enzyme Inhibition on Sterol Accumulation (e.g., Sterol Δ24-Reductase Inhibition)

The use of specific chemical inhibitors provides a powerful tool for studying sterol biosynthetic pathways. biorxiv.org By blocking a particular enzymatic step, inhibitors can lead to the accumulation of the substrate for that enzyme, allowing for detailed investigation of the pathway's dynamics and the functions of specific sterol intermediates. nih.govcreative-enzymes.com

A prominent example is the inhibition of Sterol Δ24-Reductase (DHCR24), the enzyme that catalyzes the final step of the Bloch pathway of cholesterol synthesis by converting desmosterol (B1670304) to cholesterol. portlandpress.comnih.gov Inhibition of DHCR24 by compounds such as SH42 or certain phytosterols (B1254722) with a C-22 double bond (e.g., ergosterol) leads to a significant accumulation of its precursor, desmosterol. portlandpress.comnih.govpnas.org

This accumulation of a specific intermediate can have significant downstream effects. Desmosterol is known to be a potent endogenous agonist for Liver X receptors (LXRs), which are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. nih.govpnas.org Activation of LXRs by the accumulated desmosterol can lead to anti-inflammatory effects and changes in the biosynthesis of polyunsaturated fatty acids. nih.govpnas.org This demonstrates how inhibiting a single enzyme not only alters the sterol profile by causing the accumulation of specific intermediates but can also trigger broader metabolic and signaling consequences. portlandpress.compnas.org

Biological and Cellular Roles

Contribution to Cellular Membrane Structure and Function

The plasma membrane of a cell is a fluid mosaic of lipids and proteins, and its integrity and functionality are heavily dependent on the presence of sterol molecules. These molecules intercalate between phospholipids (B1166683), modulating the physical properties of the membrane.

While direct studies on 5,7,22-Cholestatrien-3beta-ol are limited, its structural analogue, 7-dehydrocholesterol (B119134) (7-DHC), provides significant insight into its probable functions. Cholesterol is essential for the formation of specialized membrane microdomains known as lipid "rafts," which are enriched in sphingolipids and cholesterol and serve as platforms for signal transduction. nih.gov Research has shown that 7-DHC, which shares the same 5,7-diene ring structure as this compound, can effectively substitute for cholesterol in the formation of these rafts. nih.gov

Molecular dynamics simulations have further elucidated that 7-DHC possesses virtually the same capacity as cholesterol to condense and order phospholipid bilayers. researchgate.net This suggests that sterols with the 5,7-diene system, including this compound, can likely perform a similar structural role, inserting into the membrane to regulate its fluidity and maintain the integrity necessary for cellular processes. The ability to support the formation of ordered membrane domains is crucial for cell signaling and the proper functioning of membrane-bound proteins. nih.govresearchgate.net

Precursor Functions in Steroidogenesis and Related Metabolites

Sterols are the foundational molecules for a host of essential biochemicals, including steroid hormones, vitamin D, and oxysterols. The specific structure of this compound positions it as a potential intermediate in several metabolic pathways.

The primary pathway for steroid hormone synthesis begins with cholesterol, which is converted to pregnenolone in the mitochondria. nih.govnih.gov The metabolic fate of this compound appears to follow a related, but distinct, path. Studies using a rat liver enzyme system have demonstrated that this compound is a substrate for the enzyme Δ⁷-sterol reductase (DHCR7). nih.gov This enzyme reduces the double bond at the 7-position, converting this compound into Δ⁵,²²-cholestadien-3β-ol. nih.gov

However, this same enzyme system did not convert the compound further into cholesterol, indicating the absence of a Δ²²-reductase activity for this substrate. nih.gov This finding establishes this compound as an intermediate in sterol metabolism, though not as a direct precursor to cholesterol in this specific pathway. Its conversion product, Δ⁵,²²-cholestadien-3β-ol, is a recognized sterol, positioning this compound as a step in a side-chain modification pathway of sterols.

| Substrate | Enzyme | Product | Further Conversion to Cholesterol |

|---|---|---|---|

| This compound | Δ⁷-sterol reductase | Δ⁵,²²-cholestadien-3β-ol | Not Observed nih.gov |

The defining feature of this compound for the synthesis of vitamin D analogs is its conjugated 5,7-diene system in the B-ring of the steroid nucleus. This is the same structure found in 7-dehydrocholesterol, which is well-established as provitamin D3. wikipedia.org Upon exposure to ultraviolet B (UVB) radiation, the B-ring of these compounds undergoes a photochemical cleavage to form an intermediate, previtamin D, which then thermally isomerizes to the respective vitamin D molecule. wikipedia.orgacs.org The presence of this 5,7-diene structure strongly implies that this compound can serve as a provitamin for a specific analog of vitamin D, differing from vitamin D3 only in the structure of its side chain.

Additionally, sterols can be enzymatically oxidized to form oxysterols, which are important signaling molecules. For instance, cholesterol is converted into bioactive oxysterols such as 22R-hydroxycholesterol. nih.gov It is plausible that this compound can also be hydroxylated by similar enzymes to form various oxysterol derivatives. The accumulation of oxysterols derived from 7-dehydrocholesterol has been noted in certain metabolic disorders, suggesting that sterol precursors other than cholesterol are also substrates for these oxidative enzymes. arvojournals.org

Involvement in Cellular Regulatory Mechanisms

The concentration of cholesterol within a cell is tightly controlled through a complex network of feedback mechanisms that regulate its synthesis, uptake, and efflux. nih.govnih.gov

Cellular cholesterol homeostasis is vital for normal cell function. nih.govmdpi.com The regulation is primarily managed by sensing intracellular sterol levels, which in turn controls the activity of key transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs). mdpi.com Studies on 7-dehydrocholesterol (7-DHC) have shown that it can also participate in this regulatory feedback. 7-DHC has been found to down-regulate the activity of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway. researchgate.net

Biochemical Consequences of Biosynthetic Pathway Disruptions (e.g., DHCR7 Enzyme Defects)

Disruptions in the cholesterol biosynthetic pathway, particularly defects in the enzyme 7-dehydrocholesterol reductase (DHCR7), lead to a cascade of biochemical consequences. This enzyme is responsible for the final step in cholesterol synthesis, the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol. A deficiency in DHCR7 activity results in the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS), which is characterized by a profound decrease in cholesterol levels and a massive accumulation of its precursor, 7-DHC. elifesciences.orgnih.govresearchgate.net

While 7-DHC is the primary sterol that accumulates in SLOS, the enzymatic properties of DHCR7 suggest that other structurally related sterols are also affected. Research on the rat liver enzyme system has shown that the delta 7-reductase activity is not hindered by the presence of a double bond at the C22 position in the sterol side chain. This indicates that DHCR7 can act on this compound. Consequently, in a state of DHCR7 deficiency, it is biochemically plausible that this compound, if present as an intermediate, would also accumulate alongside 7-DHC.

The accumulation of these 7-dehydrosterols, including 7-DHC, has significant pathological implications. These compounds are highly susceptible to free radical oxidation, leading to the formation of various oxysterols. elifesciences.orgnih.gov These oxidized derivatives are cytotoxic and are believed to contribute significantly to the severe neurodevelopmental defects and other clinical manifestations of SLOS. elifesciences.orgnih.gov For instance, specific 7-DHC-derived oxysterols have been shown to induce premature neurogenesis and deplete the cortical neural precursor pool in both murine and human models, likely through the hyperactivation of signaling pathways such as the glucocorticoid receptor and neurotrophin receptor kinase TrkB. elifesciences.orgnih.gov Although direct studies on the specific oxysterols derived from this compound are limited, its structural similarity to 7-DHC suggests a similar potential for forming bioactive and potentially cytotoxic oxidized metabolites.

Table 1: Key Sterols Affected in DHCR7 Deficiency (Smith-Lemli-Opitz Syndrome)

| Compound Name | Role in Pathway | Consequence of DHCR7 Defect |

| Cholesterol | End Product | Significantly Decreased |

| 7-Dehydrocholesterol (7-DHC) | Direct Precursor | Massively Increased |

| 8-Dehydrocholesterol (8-DHC) | Isomer of 7-DHC | Significantly Increased |

| 7-Dehydrodesmosterol (B141393) | Alternative Precursor | Significantly Increased |

| This compound | Potential Substrate | Likely Increased (Inferred) |

Interactions with Other Lipid Metabolic Pathways

The interactions of this compound with broader lipid metabolic pathways are understood primarily through its role as a sterol intermediate and its subsequent enzymatic conversion.

Influence on Lipid Metabolism in Mammalian Cells

In mammalian cells, the regulation of lipid metabolism is a tightly controlled process, with cholesterol playing a central role. nih.gov The synthesis of cholesterol and fatty acids is largely governed by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov When cellular cholesterol levels are low, SREBPs activate the transcription of a wide array of genes involved in synthesizing cholesterol and fatty acids. nih.govnih.gov

While the direct effect of this compound on SREBP activity has not been extensively studied, the influence of other cholesterol precursors is well-documented. The accumulation of certain sterol intermediates can affect the feedback regulation of the cholesterol biosynthetic pathway.

A more direct interaction of this compound with mammalian lipid metabolism is its own enzymatic conversion. Studies utilizing a rat liver enzyme system demonstrated that this compound is a substrate for delta 7-reductase (DHCR7). This enzyme converts it to 5,22-Cholestadien-3beta-ol. The same study noted that this liver enzyme system did not convert the compound further to cholesterol, indicating the absence of a delta 22-reductase activity for this substrate. This specific metabolic step represents a direct intersection of this compound with the sterol modification pathways in mammalian liver cells.

Metabolic Transformations and Regulation

Catabolic Pathways and Intermediary Metabolism of Sterols

Cholesterol metabolism is a complex and vital process involving de novo synthesis, dietary absorption, and conversion to other essential molecules like bile acids and steroid hormones. nih.govmdpi.com The synthesis of cholesterol from acetyl-CoA occurs through a series of enzymatic reactions, with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase serving as the rate-limiting enzyme. byjus.comabcam.com Following the formation of mevalonate, the pathway proceeds through isoprenoid intermediates to produce squalene, which is then cyclized to form lanosterol (B1674476). byjus.com

From lanosterol, the synthesis of cholesterol can proceed via two main routes in mammals: the Bloch pathway and the Kandutsch-Russell pathway. abcam.comthemedicalbiochemistrypage.org These pathways involve a series of modifications to the sterol nucleus and side chain. 5,7,22-Cholestatrien-3beta-ol is a specific sterol intermediate within these complex metabolic networks. It is structurally related to 7-dehydrocholesterol (B119134) (provitamin D3), a key precursor in the synthesis of both cholesterol and vitamin D3. nih.govwikipedia.orgmedchemexpress.com Research has shown that a rat liver enzyme system can convert this compound into Δ⁵,²²-cholestadien-3β-ol, highlighting its role as a substrate in sterol transformation pathways. nih.gov However, this particular system does not convert it further into cholesterol. nih.gov

Enzyme Systems and Their Specificities in Sterol Metabolism

Specific enzymes are responsible for the reduction of double bonds in the sterol nucleus and side chain during cholesterol biosynthesis. Studies on rat liver enzyme systems have provided detailed insights into their substrate specificity. One such system, which catalyzes the conversion of Δ⁵,⁷,²⁴-cholestatrien-3β-ol to cholesterol, has been shown to act on this compound. nih.gov

This membrane-bound enzyme system contains a Δ⁷-reductase that reduces the C7-C8 double bond. nih.gov When presented with this compound, this enzyme system successfully converts it to Δ⁵,²²-cholestadien-3β-ol. nih.gov However, the system lacks a Δ²²-reductase, and therefore cannot reduce the double bond in the side chain to produce cholesterol. nih.gov Kinetic and competition studies have indicated that there is a single Δ⁵,⁷-sterol Δ⁷-reductase, and its activity is not affected by the presence of a double bond at the Δ²²-position of the sterol's side chain. nih.gov

Table 1: Activity of Rat Liver Enzyme System on Sterol Substrates

| Substrate | Enzyme(s) Present | Product | Further Conversion to Cholesterol? | Reference |

|---|---|---|---|---|

| Δ⁵,⁷,²⁴-Cholestatrien-3β-ol | Δ⁷-reductase, Δ²⁴-reductase | Cholesterol | Yes | nih.gov |

| This compound | Δ⁷-reductase | Δ⁵,²²-Cholestadien-3β-ol | No | nih.gov |

Cellular and Organismal Metabolic Homeostasis Mechanisms

Cells maintain cholesterol homeostasis through a tightly regulated balance of uptake, efflux, and storage to ensure membrane integrity and prevent cytotoxicity from excess cholesterol. nih.govmdpi.com

Cholesterol Uptake: The primary mechanism for cellular cholesterol uptake from the circulation is through the low-density lipoprotein receptor (LDLR). abcam.comnih.gov The LDLR binds to LDL particles, and the receptor-lipoprotein complex is internalized via endocytosis. nih.govfrontiersin.org Inside the cell, the LDL is broken down in lysosomes, releasing free cholesterol for cellular use. frontiersin.org

Cholesterol Efflux: The removal of excess cholesterol from cells, a key step in reverse cholesterol transport, is mediated by several proteins. nih.gov ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, play a crucial role. researchgate.netjci.org ABCA1 facilitates the efflux of cholesterol and phospholipids (B1166683) to lipid-poor apolipoprotein A-I (apoA-I), forming nascent high-density lipoprotein (HDL) particles. jci.org ABCG1 promotes cholesterol efflux to more mature HDL particles. researchgate.net Another protein, scavenger receptor class B type I (SR-BI), can mediate bidirectional flux of cholesterol between cells and HDL. jci.org

Cholesterol Storage: When cellular cholesterol levels exceed immediate needs, the excess is esterified by the enzyme acetyl-CoA acetyltransferase (ACAT). This conversion of cholesterol to cholesteryl esters allows it to be stored in a non-toxic, inert form within lipid droplets inside the cell. mdpi.com

Table 2: Key Proteins in Cellular Cholesterol Homeostasis

| Process | Protein | Function | Lipoprotein Partner | Reference |

|---|---|---|---|---|

| Uptake | LDL Receptor (LDLR) | Binds and internalizes LDL particles. | LDL | abcam.comnih.gov |

| Efflux | ABCA1 | Transports cholesterol and phospholipids to lipid-poor apolipoproteins. | ApoA-I | jci.org |

| Efflux | ABCG1 | Transports cholesterol to mature HDL. | HDL | researchgate.net |

| Bidirectional Flux | SR-BI | Mediates cholesterol exchange between cells and HDL. | HDL | jci.org |

| Storage | ACAT | Esterifies free cholesterol for storage in lipid droplets. | N/A | mdpi.com |

Systemic Regulation of Lipid Metabolic Pathways

The systemic regulation of lipid metabolism involves a complex interplay of transcriptional regulators and hormonal signals that control the expression of genes involved in cholesterol synthesis, uptake, and efflux. nih.govdovepress.com Key transcription factors include the Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). nih.govdovepress.com

When cellular sterol levels are low, SREBP-2 is activated, translocating to the nucleus to increase the transcription of genes for HMG-CoA reductase and the LDL receptor, thereby boosting cholesterol synthesis and uptake. dovepress.com Conversely, when cellular sterol levels are high, oxysterols (oxidized derivatives of cholesterol) or certain cholesterol synthesis intermediates activate LXRs. nih.govnih.gov Activated LXRs form heterodimers with the Retinoid X Receptor (RXR) and promote the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1, to remove excess cholesterol from cells. nih.govnih.gov

Hormonal regulation also plays a significant role. Insulin (B600854), for example, tends to promote cholesterol synthesis by activating HMG-CoA reductase, while glucagon (B607659) has an inhibitory effect. youtube.com This integrated system ensures that the flux of intermediates through the cholesterol biosynthetic pathway, including the formation and conversion of compounds like this compound, is tightly controlled to meet the body's physiological demands while preventing lipid overload. nih.govyoutube.com

Advanced Research Methodologies for 5,7,22 Cholestatrien 3beta Ol

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable for elucidating the structural features and monitoring the behavior of sterols like 5,7,22-cholestatrien-3beta-ol.

Fluorescence Spectroscopy for Monitoring Sterol Behavior

Fluorescent sterols are powerful tools for investigating the dynamics and organization of cellular membranes. cuni.cz While this compound itself is not a primary fluorescent probe, its structural analogs, such as dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), which possess conjugated double bond systems, are widely used. capes.gov.brnih.gov These probes mimic the behavior of natural sterols within lipid bilayers. cuni.czcapes.gov.br

Fluorescence spectroscopy can monitor changes in the sterol's local environment, including membrane fluidity and phase behavior. capes.gov.brpsu.eduresearchgate.net For instance, the fluorescence lifetime of DHE has been shown to decrease at the phase transition of phospholipids (B1166683), indicating its sensitivity to the physical state of the membrane. capes.gov.br The technique's sensitivity and time resolution allow for the real-time observation of sterol trafficking between organelles. cuni.czbiorxiv.org

Key Fluorescent Sterol Analogs and Their Properties

| Fluorescent Probe | Structural Similarity to Cholesterol | Key Application | Reference |

| Dehydroergosterol (DHE) | Fluorescent analog of ergosterol (B1671047), similar to cholesterol. nih.gov | Monitoring sterol environment and intracellular trafficking. nih.govbiorxiv.org | nih.gov |

| Cholestatrienol (CTL) | Resembles cholesterol more closely than DHE due to its isooctyl side chain. cuni.cz | Mimics the membrane behavior of cholesterol. cuni.cz | cuni.cz |

Ultraviolet-Visible Absorption Spectroscopy for Structural Analysis

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for analyzing compounds with conjugated π systems. libretexts.org The conjugated diene system within the B-ring of this compound gives rise to characteristic UV absorption. nih.govnih.gov This property is instrumental in its detection and structural confirmation. nih.gov

The extent of conjugation directly influences the wavelength of maximum absorption (λmax). openstax.org For instance, the conjugated 5,7-diene system in sterols like 7-dehydrocholesterol (B119134) results in specific absorption bands that can be used for identification. nih.gov UV-Vis spectroscopy can also be used to monitor chemical reactions, such as the conversion of ergosterol to its isomers, by observing shifts in the absorption spectra. nih.gov While providing less structural detail than techniques like NMR or mass spectrometry, UV-Vis spectroscopy is a valuable and accessible method for confirming the presence of the conjugated system in sterols. libretexts.orgresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating and quantifying this compound from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Sterol Profiling and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of sterols. aocs.orgmdpi.com It is widely used for separating complex mixtures of sterols, profiling their composition in various samples, and assessing the purity of standards. lipidmaps.orggoogle.com Reverse-phase HPLC (RP-HPLC) is a common mode of separation, where sterols are resolved based on their hydrophobicity. lipidmaps.org

HPLC can be coupled with various detectors, including UV-Vis detectors, which are suitable for conjugated sterols, and evaporative light scattering detectors (ELSD) for non-discriminatory purity evaluation. lipidmaps.orgnih.gov For complex biological extracts, HPLC is often used as a purification step to isolate specific sterol fractions before further analysis by other techniques like gas chromatography-mass spectrometry (GC-MS). mdpi.cominternationaloliveoil.orginternationaloliveoil.org The method's robustness and ability to handle a wide range of concentrations make it indispensable for sterol research.

Typical HPLC Parameters for Sterol Analysis

| Parameter | Description | Example | Reference |

| Column | Typically a reverse-phase C18 or C8 column. | Luna C18 (2 x 250 mm, 3-μm) | lipidmaps.org |

| Mobile Phase | A gradient of organic solvents like methanol, acetonitrile, and water. | Gradient of methanol/ammonium acetate (B1210297) and methanol/acetone/n-hexane. lipidmaps.orgresearchgate.net | lipidmaps.orgresearchgate.net |

| Detection | UV-Vis, ELSD, or Mass Spectrometry (MS). | UV at 210 nm or 285 nm for conjugated dienes. nih.govinternationaloliveoil.org | nih.govinternationaloliveoil.org |

| Application | Separation of free sterols, steryl esters, and other lipid classes. | Fractionation of unsaponifiable matter from olive oil. internationaloliveoil.orgcsic.es | internationaloliveoil.orgcsic.es |

Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC) for Sterol Analysis

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the detailed analysis of sterol composition. aocs.orgspringernature.com Due to the low volatility of sterols, they are typically derivatized, often to form trimethylsilyl (B98337) (TMS) ethers, to increase their stability and volatility for GC analysis. mdpi.commdpi.com Capillary GC columns with various polarities are used to achieve separation of closely related sterol isomers. aocs.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and versatile method for the qualitative and quantitative analysis of sterols. psu.edubioline.org.br It allows for the simultaneous analysis of multiple samples and is often used for screening purposes. psu.eduresearchgate.net After separation on the HPTLC plate, sterols can be visualized by spraying with specific reagents and quantified using a densitometer. nih.govnih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a fundamental technique for the definitive identification and quantification of sterols. researchgate.netnih.gov It provides crucial information about the molecular weight and structure of the analyte. mdpi.com When combined with a chromatographic separation technique like GC or HPLC, MS offers high specificity and sensitivity for sterol analysis. researchgate.netresearchgate.net

In MS, sterols are ionized, and the resulting mass-to-charge ratio of the molecular ion and its fragment ions are measured. mdpi.com The fragmentation pattern is characteristic of the sterol's structure, including the position of double bonds and the nature of the side chain, which is critical for distinguishing between isomers. asm.orgharvard.edu For quantification, stable isotope-labeled internal standards are often used to ensure accuracy. nih.gov Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a precursor ion and analyzing its fragmentation products, which is particularly useful for analyzing trace components in complex mixtures. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including this compound, from biological samples. researchgate.net This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. To enhance volatility and thermal stability for GC analysis, sterols are often converted into their trimethylsilyl (TMS) ether or acetate derivatives. researchgate.net

The GC column, typically a capillary column coated with a stationary phase like 5% phenyl-95% methyl polysiloxane, separates the components of a complex mixture based on their boiling points and interactions with the stationary phase. researchgate.net As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected.

Despite its utility, GC-MS analysis of complex sterol mixtures can be challenging due to the co-elution of isomers and similarities in their mass spectra. researchgate.net Therefore, rigorous identification often requires comparison with authentic standards and careful examination of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS-MS)

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS-MS) offer powerful alternatives for the analysis of sterols. LC-MS is particularly advantageous for analyzing less volatile and thermally labile compounds without the need for derivatization. mdpi.com This technique separates compounds in a liquid mobile phase followed by mass spectrometric detection. measurlabs.com

LC-MS-MS adds another layer of specificity and sensitivity by selecting a specific ion from the first mass spectrometer, fragmenting it, and then analyzing the resulting fragment ions in a second mass spectrometer. core.ac.uk This process, known as selected reaction monitoring (SRM), is highly effective for quantifying specific analytes in complex biological matrices. A highly sensitive LC-MSn method has been developed for the separation and identification of cholesterol metabolites in rat brain, demonstrating the power of this technique in sterol research. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric pressure chemical ionization (APCI) is a soft ionization technique commonly coupled with liquid chromatography for the analysis of a wide range of compounds, including sterols. wikipedia.org In APCI, the sample is vaporized in a heated nebulizer and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org This method is particularly suitable for thermally stable compounds with low to medium polarity and molecular weights up to 1500 Da. wikipedia.org

APCI is known for producing molecular ions with minimal fragmentation, which simplifies spectral interpretation. nih.gov The ionization process typically involves proton transfer from reagent ions, which are generated from the solvent and a corona discharge. nih.gov This technique has been successfully applied to the analysis of various organic compounds, including steroids and drug metabolites. wikipedia.org

Analysis of Mass Spectral Fragmentation Patterns for Identification

The identification of this compound and related sterols by mass spectrometry relies heavily on the analysis of their fragmentation patterns. pnas.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. libretexts.org

For sterols, the fragmentation pattern can provide information about the structure of the sterol nucleus and the side chain. pnas.org For instance, the mass spectrum of cholesta-5,7,22-trien-3β-ol shows characteristic fragments that help distinguish it from its isomers. pnas.org The analysis of these patterns, often aided by comparison with libraries of known spectra, is a critical step in the structural elucidation of novel sterols.

Isotopic Labeling and Radiometric Assays

Application of [14C]Acetate for Biosynthesis Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules within a biological system. silantes.com In the context of sterol biosynthesis, radiolabeled precursors like [14C]acetate have been instrumental in elucidating the intricate steps of the cholesterol pathway. numberanalytics.com Acetate is a fundamental building block for cholesterol, and by using its 14C-labeled form, researchers can track its incorporation into various intermediates, including this compound.

This technique allows for the quantification of synthesis rates and provides insights into the activity of the enzymes involved in the pathway. numberanalytics.com Radiometric assays, which measure the radioactivity of the labeled products, are used to determine the extent of incorporation and the efficiency of the biosynthetic process. numberanalytics.com

In Vitro and Cell-Based Model Systems

In vitro and cell-based models are indispensable tools for studying the biological functions and metabolic pathways of sterols like this compound. These systems offer a controlled environment to investigate cellular processes without the complexities of a whole organism. benthamscience.com

Cell culture systems, such as fibroblast strains, have been used to study cellular metabolism and the effects of various compounds on cell proliferation and signaling pathways. universiteitleiden.nlresearchgate.net For instance, studies using cultured cells have shown that the fluorescent sterol analog dehydroergosterol can be incorporated into cellular membranes and used to track sterol trafficking in real-time. nih.gov

Utilization of Microorganisms (e.g., Tetrahymena thermophila) for Biotransformation Studies

The ciliated protozoan Tetrahymena thermophila serves as a valuable model organism for studying the biotransformation of sterols. This microorganism possesses a remarkable ability to modify exogenous sterols, making it an excellent tool for investigating the enzymatic pathways involved in the synthesis of compounds like this compound. alliedacademies.org When cultured in a medium supplemented with cholesterol, T. thermophila efficiently converts it into a series of unsaturated derivatives, with cholesta-5,7,22-trien-3β-ol (also known as 7,22-bis-dehydrocholesterol) being a major end product. asm.org This bioconversion is achieved through the sequential action of specific desaturase enzymes.

The key enzymatic steps in T. thermophila for the production of cholesta-5,7,22-trien-3β-ol from cholesterol involve desaturations at the C-7 and C-22 positions. The C-7(8) desaturase, a Rieske-type oxygenase, is responsible for converting cholesterol into 7-dehydrocholesterol (provitamin D3). oup.com Subsequently, a C-22(23) desaturase introduces a double bond in the sterol side chain. asm.org The activities of these desaturases have been characterized, and the genes encoding them have been identified through reverse genetics approaches. nih.gov For instance, knockout mutants of the C-7 desaturase gene in T. thermophila show a complete inability to produce Δ7-desaturated products. oup.com

The study of these biotransformation pathways in Tetrahymena not only elucidates the synthesis of this compound but also provides insights into the evolution of sterol metabolism. The enzymes in Tetrahymena share characteristics with those found in higher eukaryotes, suggesting conserved evolutionary origins. oup.com

**Table 1: Sterol Biotransformation in *Tetrahymena thermophila***

| Substrate | Key Enzymes Involved | Major Product | Reference |

|---|---|---|---|

| Cholesterol | C-7(8) desaturase, C-22(23) desaturase | Cholesta-5,7,22-trien-3β-ol | asm.org |

| Lathosterol (B1674540) | C-5(6) desaturase, C-22(23) desaturase | Cholesta-5,7,22-trien-3β-ol | asm.org |

| Stigmasterol (B192456) | C-24 de-ethylase, C-7(8) desaturase | Cholesta-5,7,22-trien-3β-ol | asm.org |

Mammalian Cell Lines for Investigating Cholesterol Biosynthesis (e.g., Caco-2, HL-60, J774)

Mammalian cell lines are indispensable tools for dissecting the intricate pathways of cholesterol biosynthesis and metabolism, including the formation and downstream effects of intermediates like this compound.

Caco-2 cells , derived from human colorectal adenocarcinoma, spontaneously differentiate into polarized enterocytes, making them an excellent in vitro model for the intestinal barrier and for studying lipid and cholesterol homeostasis. plos.orgnih.gov These cells are used to investigate the intestinal absorption of dietary sterols and their influence on endogenous cholesterol synthesis. nih.gov Studies using Caco-2 cells have explored the effects of various compounds on cholesterol transport and metabolism, providing insights into the regulation of the entire biosynthetic pathway. plos.org

The human promyelocytic leukemia cell line, HL-60 , is widely used to study cellular differentiation and its link to lipid metabolism. nih.gov HL-60 cells can be induced to differentiate into monocytes/macrophages, and this process is associated with significant changes in sphingolipid and cholesterol metabolism. nih.govmdpi.com Notably, these cells are utilized to investigate the biological activities of vitamin D3 and its precursors, such as 7-dehydrocholesterol, which is a direct precursor to the cholestatrienol family. plos.orgscienceopen.com The effects of these sterols on cell proliferation and differentiation in HL-60 cells provide a functional context for the intermediates of the cholesterol pathway.

J774 cells , a murine macrophage-like cell line, are instrumental in studying cholesterol accumulation and metabolism, particularly in the context of atherosclerosis and foam cell formation. These cells are used to examine the metabolism of various sterols, including 7-dehydrocholesterol (7-DHC). nih.govresearchgate.net Studies have shown that J774 cells can metabolize 7-DHC, and the resulting products can influence cellular processes like the inflammatory response. nih.govtandfonline.com

Table 2: Applications of Mammalian Cell Lines in Sterol Research

| Cell Line | Origin | Key Research Application in Sterol Metabolism | Reference |

|---|---|---|---|

| Caco-2 | Human colorectal adenocarcinoma | Modeling intestinal cholesterol absorption and metabolism. | plos.orgnih.gov |

| HL-60 | Human promyelocytic leukemia | Investigating the effects of sterol precursors (e.g., 7-dehydrocholesterol) on cell differentiation and signaling. | nih.govplos.org |

| J774 | Murine macrophage | Studying cholesterol accumulation, metabolism of sterols like 7-dehydrocholesterol, and inflammatory responses. | nih.govtandfonline.com |

Bioinformatic and Computational Approaches

The advent of high-throughput sequencing and advanced computational tools has revolutionized the study of metabolic pathways, including the biosynthesis of this compound.

Evolutionary and Comparative Biochemical Perspectives

Phylogenetic Distribution of 5,7,22-Cholestatrien-3beta-ol and Related Sterols

The sterol this compound, a provitamin D3, is part of a vast and diverse family of sterol compounds found across eukaryotic life. Its distribution and the profile of related sterols in various organisms offer a window into the evolutionary history of sterol biosynthesis and its functional diversification. Sterols are fundamental components of eukaryotic cell membranes, influencing their fluidity, permeability, and organization into functional domains like lipid rafts. oup.comnih.gov Beyond their structural roles, sterols serve as precursors for essential molecules such as steroid hormones and vitamins. oup.comnih.gov The primary sterol produced varies between major eukaryotic kingdoms: animals typically synthesize cholesterol, fungi produce ergosterol (B1671047), and plants generate a mixture of phytosterols (B1254722) like sitosterol (B1666911) and stigmasterol (B192456). oup.com

The study of sterols in unicellular eukaryotes, particularly those near the evolutionary origins of animals, provides critical insights into the ancestral state of sterol metabolism. Choanoflagellates, the closest living unicellular relatives of animals, have been a focal point of such research. royalsocietypublishing.org Analysis of the choanoflagellate Monosiga brevicollis revealed that its primary sterol is cholesta-5,7,22-trien-3β-ol, with ergosterol being the second most abundant. nih.gov This finding is significant as it demonstrates that key sterol intermediates, often associated with distinct eukaryotic lineages (e.g., ergosterol with fungi), coexist in these early-branching organisms.

The ciliate protozoan Tetrahymena thermophila also demonstrates a complex sterol metabolism. While it can produce the triterpenoid (B12794562) tetrahymanol (B161616) in the absence of oxygen, it possesses the enzymatic machinery to modify exogenous sterols. nih.govconicet.gov.ar When provided with precursors like lathosterol (B1674540), Tetrahymena can synthesize cholest-5,7,22-trien-3β-ol. nih.gov This metabolic flexibility highlights the adaptive nature of sterol pathways in unicellular organisms. Genomic analyses of ciliates like Tetrahymena and Paramecium have identified genes with high similarity to key sterol-modifying enzymes, including C-5 and C-7 desaturases, further indicating a latent or active capacity for complex sterol synthesis. conicet.gov.ar

Sterol composition varies significantly across the eukaryotic tree of life, reflecting lineage-specific adaptations. oup.com While animals are characterized by cholesterol and fungi by ergosterol, the sterol profiles of other groups are more varied. oup.comnih.gov For instance, red algae primarily produce cholesterol and desmosterol (B1670304), but can also synthesize other sterols like campesterol. oup.com The presence of this compound is not limited to unicellular organisms; it has also been identified in mammalian tissues, such as pig liver, albeit as a minor component. researchgate.net

The sterol pathways themselves show a fundamental divergence that dates back to early eukaryotic evolution. Plants and some protists utilize cycloartenol (B190886) as the initial cyclized precursor for sterol synthesis, whereas fungi and animals use lanosterol (B1674476). researchgate.net This initial difference leads to distinct series of downstream intermediates. researchgate.net The table below illustrates the major sterols found in different eukaryotic groups, highlighting the diversity and phylogenetic patterns of these essential lipids.

| Eukaryotic Group | Primary/Major Sterols | Key Biosynthetic Features |

|---|---|---|

| Animals (Metazoa) | Cholesterol | Lanosterol-based pathway. researchgate.net |

| Fungi | Ergosterol | Lanosterol-based pathway; C-24 methylation and C-22 desaturation are common. oup.comnih.gov |

| Plants (Viridiplantae) | Sitosterol, Stigmasterol, Campesterol | Cycloartenol-based pathway; extensive side-chain alkylation. oup.com |

| Choanoflagellates (M. brevicollis) | This compound, Ergosterol | Possesses features of both fungal (ergosterol) and animal-like (C27 sterols) pathways. nih.gov |

| Ciliates (Tetrahymena) | Modifies exogenous sterols to produce provitamin D analogs, including this compound. | Can perform C-5, C-7, and C-22 desaturations. nih.gov |

| Red Algae (Rhodophyta) | Cholesterol, Desmosterol | Can synthesize cholesterol from cycloartenol. oup.com |

Evolution of Sterol Biosynthetic Enzymes

The diversity of sterols across eukaryotes is a direct result of the evolution of the enzymes responsible for their synthesis. Key modifications to the sterol core and side chain are catalyzed by specific enzyme families, whose evolutionary trajectories have shaped the sterol profiles of different lineages. The enzymes responsible for introducing double bonds at the C-5 and C-22 positions are particularly important for generating the Δ5,7,22-triene structure of compounds like this compound.

Sterol-C5-desaturase (SC5D), also known as lathosterol oxidase, is the enzyme that catalyzes the conversion of lathosterol (cholest-7-en-3β-ol) to 7-dehydrocholesterol (B119134) (cholesta-5,7-dien-3β-ol), introducing the critical C-5 double bond. alliedacademies.orgnih.govwikigenes.org This step is essential for the production of cholesterol and all Δ5-sterols. The gene encoding this enzyme, SC5D, is found across vertebrates and has orthologs in other eukaryotes, including fungi (where it is known as ERG3) and plants. alliedacademies.orggenecards.org

Comparative genomic and bioinformatic studies have shown that vertebrate SC5D proteins are highly conserved, sharing 66-100% sequence identity. alliedacademies.org They are characterized by the presence of multiple histidine-rich motifs, which are believed to be part of the active site and involved in metal ion binding, and typically possess four transmembrane regions that anchor the enzyme to the endoplasmic reticulum. alliedacademies.org Phylogenetic analysis places the SC5D enzymes from vertebrates, fungi, and plants into distinct but related clusters, suggesting a common ancestor followed by divergence and specialization in each lineage. nih.gov The human SC5D gene, for example, consists of five exons and four introns and is located on chromosome 11. nih.govwikigenes.org The identification of a functional C-5 desaturase gene in the ciliate Tetrahymena thermophila further supports the ancient origins of this enzyme. nih.gov

The introduction of a double bond at the C-22 position of the sterol side chain is catalyzed by a C-22 desaturase. This activity is crucial for the synthesis of major sterols in fungi (ergosterol) and plants (stigmasterol and brassicasterol). researchgate.netoup.com Unlike the more conserved SC5D, the C-22 desaturase enzymes appear to have evolved independently in different lineages from the cytochrome P450 superfamily. researchgate.net

In fungi, the C-22 desaturase is CYP61, while in plants, it is CYP710. researchgate.net It is proposed that both CYP61 and CYP710 evolved from a duplication of the more ancient CYP51 gene (sterol 14-demethylase) before the divergence of fungi and plants. nih.govnih.gov However, this enzyme was subsequently lost in the lineage leading to animals, which explains why cholesterol, lacking a C-22 double bond, is the predominant sterol in metazoans. nih.gov

Interestingly, the ciliate Tetrahymena thermophila also possesses C-22 desaturase activity, but its genome lacks cytochrome P-450 orthologs. nih.gov Research has identified two paralogous genes in Tetrahymena that encode C-22 desaturases belonging to the fatty acid hydroxylase/desaturase superfamily, not the P450 family. nih.gov This indicates an instance of convergent evolution, where the same biochemical function was acquired through an entirely different enzyme family. The table below summarizes the different C-22 desaturase enzymes found in various eukaryotic lineages.

| Lineage | C-22 Desaturase Enzyme Family | Gene/Protein Name | Primary Substrates/Products |

|---|---|---|---|

| Fungi | Cytochrome P450 | CYP61 (ERG5) | Ergosta-5,7,24(28)-trienol → Ergosterol |

| Plants | Cytochrome P450 | CYP710 | β-Sitosterol → Stigmasterol oup.comnih.gov |

| Animals | - | Gene lost | N/A (Cholesterol is the end product) nih.gov |

| Ciliates (Tetrahymena) | Fatty Acid Hydroxylase/Desaturase | Not specified | Modifies various sterol side chains at C-22 nih.gov |

Insights into Metabolic Adaptations and Divergences

The evolution of sterol biosynthetic pathways is a story of diversification and adaptation. nih.govresearchgate.net The bewildering array of sterols found in nature is a testament to how different lineages have fine-tuned their metabolic pathways to suit their specific lifestyles and physiological needs. nih.gov The presence of this compound and its related enzymes in early-branching eukaryotes like choanoflagellates and ciliates suggests that the last eukaryotic common ancestor (LECA) may have possessed a more versatile and complex sterol synthesis machinery than many of its descendants.

The subsequent evolution of sterol pathways appears to be characterized by both gene duplication and divergence, as seen in the P450 enzymes, and by selective gene loss. oup.commdpi.com The loss of the C-22 desaturase gene in the animal lineage is a prime example of pathway simplification, leading to the dominance of cholesterol. nih.gov Conversely, in some organisms, metabolic pathways have evolved through enzymatic replacement, a process known as metabolic drift. frontiersin.org The use of a fatty acid desaturase for C-22 desaturation in Tetrahymena instead of a P450 enzyme is a clear case of such a replacement, demonstrating the remarkable plasticity of metabolic networks over evolutionary time. nih.govfrontiersin.org

These adaptations are often driven by the specific functional requirements of the organism. For example, the ratio of stigmasterol to β-sitosterol in plants, which is controlled by C-22 desaturase, changes in response to developmental cues and environmental stresses, suggesting a role in regulating these processes. nih.govmdpi.com Ultimately, the study of compounds like this compound and the enzymes that produce them across the full breadth of eukaryotic diversity provides invaluable insights into the metabolic divergence and adaptation that have been central to the evolution of life on Earth. researchgate.net

Implications of Sterol Metabolism for Phylogenetic Relationships

The diversity of sterol structures across the eukaryotic domain is a direct reflection of the distinct evolutionary paths taken by different lineages. The specific enzymes and metabolic pathways an organism possesses for sterol biosynthesis serve as molecular fingerprints, offering profound insights into phylogenetic relationships. nih.govoup.com By comparing the sterol profiles and the underlying genetic machinery, scientists can trace the evolution of these critical lipid molecules and, by extension, the organisms themselves. The presence, absence, or modification of specific sterols, such as this compound, can illuminate the evolutionary connections and divergences between major life forms. pnas.org

The evolution of sterol synthesis pathways across eukaryotes is believed to have occurred primarily through a process of tinkering and gene loss from a versatile toolkit present in the last eukaryotic common ancestor (LECA). nih.gov This ancestral organism likely possessed a wide array of enzymes for sterol production. As different lineages diverged, they lost specific genes, leading to the specialized sterol profiles seen today, such as cholesterol in animals, ergosterol in fungi, and a variety of phytosterols in plants. nih.govoup.com

A pivotal discovery in understanding the evolutionary link between fungi and animals comes from the study of the choanoflagellate Monosiga brevicollis, the closest known unicellular relative of metazoans. pnas.org Research has revealed that the dominant sterol produced by M. brevicollis is this compound. pnas.org This C27 sterol is particularly significant because it shares the same pattern of unsaturation in its core ring structure as ergosterol (cholesta-5,7,22-trien-3β-ol with a methyl group at C-24), the principal sterol in fungi. However, it lacks the C-24 methyl group, a feature characteristic of the animal sterol, cholesterol. pnas.org

This "intermediate" biochemical signature of the M. brevicollis sterol profile aligns perfectly with the phylogenetic position of choanoflagellates, bridging the gap between fungi and animals. pnas.org The ability of M. brevicollis to produce both the C27 triene (this compound) and smaller amounts of the C28 sterol, ergosterol, suggests it possesses a more ancestral and versatile biosynthetic pathway. pnas.org It retains the sterol methyl transferase (SMT) enzyme, similar to fungi, for C-24 methylation, but also produces a significant amount of the unmethylated C27 backbone, which is the foundation for cholesterol in animals. pnas.org This suggests that the evolution of animals involved the loss of this SMT activity, leading to cholesterol becoming the terminal sterol.

Furthermore, the enzymatic capability to produce the Δ22 double bond found in this compound is not ubiquitous. While common in fungi and some protists, it is absent in vertebrates. The ciliate Tetrahymena pyriformis has been shown to convert cholesterol into this compound, demonstrating that the necessary C-22 desaturase enzyme exists in diverse protistan lineages. oup.comnih.gov The presence of this pathway in both a ciliate and a choanoflagellate underscores the complex distribution and evolution of sterol-modifying enzymes.

The study of sterol profiles in fungi reinforces these evolutionary patterns. Analyses show a clear trend from cholesterol and other Δ5 sterols in the earliest diverging fungal lineages to ergosterol in the later diverging, more speciose clades. plos.orgnih.gov This transition highlights how sterol synthesis pathways have been refined over evolutionary time within a single kingdom, providing a chemical narrative of their phylogeny.

In contrast, many animal lineages have experienced massive losses of cholesterol biosynthesis pathway (CBP) genes. nih.govoup.com While basal metazoans like sponges and deuterostomes (including vertebrates) retain the full set of genes for de novo cholesterol synthesis, many protostomes, such as insects and nematodes, have lost this ability and must acquire sterols from their diet. nih.govhaifa.ac.il This evolutionary divergence within the animal kingdom underscores how metabolic pathways can be lost when the end-product becomes readily available from external sources.

The comparative analysis of sterol end-products across major eukaryotic groups provides a clear phylogenetic context for the importance of intermediates like this compound.

Interactive Data Table: Major Sterols in Eukaryotic Clades

The following table summarizes the dominant sterol types found in various phylogenetic groups, illustrating the evolutionary trends in sterol synthesis.

| Kingdom/Group | Phylogenetic Position | Dominant Sterol(s) | Key Biosynthetic Features |

| Fungi | Sister group to Holozoa | Ergosterol (C28) | C-24 methylation is prevalent. plos.orgnih.gov |

| Choanoflagellata (M. brevicollis) | Sister group to Metazoa | This compound (C27), Ergosterol (C28) | Intermediate profile; produces both C27 and C28 sterols. pnas.org |

| Metazoa (Animals) | Cholesterol (C27) | Lacks C-24 methylation; pathway can involve C27 triene intermediates. pnas.orgnih.gov | |

| Viridiplantae (Plants & Green Algae) | Sitosterol, Stigmasterol, Campesterol (C29, C28) | Extensive C-24 alkylation. oup.com | |

| Rhodophyta (Red Algae) | Cholesterol, Desmosterol (C27) | Often produce C27 sterols, similar to animals. oup.com | |

| Ciliophora (Tetrahymena) | Alveolata | Converts dietary sterols to various products, including this compound. oup.comnih.gov | Possesses active C-7 and C-22 desaturases. |

Potential Applications in Biocatalysis and Biochemical Research

Enzymatic Biotransformation and Targeted Production

The specific arrangement of double bonds in 5,7,22-Cholestatrien-3beta-ol allows for targeted enzymatic modifications, enabling the production of other valuable sterol compounds.

Utilizing Specific Enzyme Systems for Controlled Sterol Conversions

Researchers have successfully utilized specific enzyme systems to achieve controlled conversions of this compound. For instance, the protozoan Tetrahymena pyriformis has been shown to convert cholesterol into 5,7,22-cholestatrien-3β-ol. pnas.orgnih.gov This biotransformation demonstrates the organism's capacity for introducing unsaturation at the C-7 and C-22 positions of the sterol backbone.

In another example, a rat liver enzyme system has been employed to convert radiolabeled this compound into Δ⁵,²²-cholestadien-3β-ol. nih.gov This particular enzyme system contains a membrane-bound Δ⁷-reductase that specifically reduces the double bond at the C-7 position, while notably lacking a Δ²²-reductase, thus leaving the C-22 double bond intact. nih.gov Kinetic and competition studies have further revealed that this enzyme system possesses a single Δ⁵,⁷-sterol Δ⁷-reductase that is not affected by the presence of a double bond at the C-22 position of the sterol side chain. nih.gov This enzymatic process provides a method for the specific and large-scale production of Δ⁵,²²-cholestadien-3β-ol. nih.gov

The ciliate Tetrahymena thermophila also demonstrates the ability to metabolize sterols, including the introduction of double bonds at the C-5, C-7, and C-22 positions. conicet.gov.arasm.org Studies involving knockout mutants of this organism have helped to identify the specific desaturase enzymes responsible for these conversions. conicet.gov.ar For example, the conversion of lathosterol (B1674540) to cholest-5,7,22-trien-3β-ol indicates the activity of C-5(6) and C-22(23) desaturases. conicet.gov.ar

These examples highlight the potential of using whole organisms or isolated enzyme systems for the targeted biotransformation of this compound and other sterols, leading to the production of specific and potentially valuable steroid derivatives.

Development of Biochemical Probes and Analogs

The intrinsic fluorescence of certain sterol analogs, or the ability to attach fluorescent tags to them, has made them indispensable tools for visualizing and studying the behavior of lipids within the complex environment of biological membranes.

Use of Fluorescent Sterol Analogs as Tools for Studying Lipid Dynamics in Biological Systems

While this compound itself is not the primary fluorescent probe used, its structural relative, cholesta-5,7,9(11)-trien-3β-ol (cholestatrienol or CTL), is a well-established fluorescent cholesterol analog. molbiolcell.orgnih.govcapes.gov.brsmolecule.com Cholestatrienol mimics the behavior of cholesterol in biological membranes and its fluorescence allows researchers to monitor membrane fluidity, dynamics, and interactions with other membrane components. molbiolcell.orgsmolecule.com

The fluorescence of cholestatrienol arises from its extended system of conjugated double bonds. This property enables its use in various fluorescence-based techniques to study sterol distribution and movement within and between cellular membranes. molbiolcell.org For instance, fluorescence quenching studies using probes like trinitrotoluene (TNBS) have been employed to determine the transbilayer distribution of fluorescent sterols like cholestatrienol in the plasma membrane and endocytic recycling compartment of cells. molbiolcell.org

Other fluorescent sterol analogs, such as dehydroergosterol (B162513) (DHE), which is structurally similar to ergosterol (B1671047), have also been extensively used to probe sterol trafficking and interactions with proteins like the sterol carrier protein-2 (SCP-2). nih.govcolab.ws These studies demonstrate the utility of fluorescent sterols in elucidating the molecular details of sterol transport and localization in living cells. nih.govcolab.ws

Research Tools for Elucidating Lipid Metabolism

The study of lipid metabolism often involves tracing the transformation of various precursor molecules through complex biochemical pathways. This compound and related compounds serve as valuable tools in these investigations.

Application in Investigating Enzyme Specificities and Pathway Intermediates

The conversion of this compound by specific enzymes provides a direct method for investigating the substrate specificity of these enzymes. For example, the rat liver enzyme system's ability to reduce the Δ⁷ double bond but not the Δ²² double bond of this compound clearly demonstrates the specificity of the Δ⁵,⁷-sterol Δ⁷-reductase for the ring structure over the side chain. nih.gov

Furthermore, the identification of this compound as a metabolic product in organisms like Tetrahymena pyriformis when fed cholesterol confirms its role as an intermediate in the sterol biosynthetic pathway of that organism. pnas.orgnih.gov Similarly, the accumulation of precursors like desmosterol (B1670304) in human cell lines treated with Δ²²-unsaturated phytosterols (B1254722) points to the inhibition of the sterol Δ²⁴-reductase, highlighting the role of this enzyme in cholesterol biosynthesis. nih.gov

The use of multiple substrates in competitive assays is another powerful technique to probe enzyme selectivity in a manner that more closely mimics the in vivo environment. nih.gov By observing the preferential conversion of one sterol over another, researchers can gain insights into the factors that govern enzyme-substrate interactions within a complex metabolic network. nih.gov

Contribution to Understanding Regulatory Mechanisms in Metabolism

The study of how various factors influence the enzymes involved in the metabolism of compounds like this compound contributes to a broader understanding of metabolic regulation. Hormones and transcription factors play a crucial role in controlling lipid metabolism. For instance, insulin (B600854) is a key regulator, promoting energy storage and inhibiting its release, partly by influencing the PI3K-Akt signaling pathway. mdpi.com

Transcription factors such as sterol regulatory element-binding proteins (SREBPs) and peroxisome proliferator-activated receptors (PPARs) are master regulators of lipid homeostasis. mdpi.comfrontiersin.org The activity of these factors can be modulated by the levels of various lipid molecules, creating intricate feedback loops. The unfolded protein response (UPR), a cellular stress response originating in the endoplasmic reticulum, has also been shown to alter the activity of lipid-metabolizing enzymes, thereby linking protein homeostasis to lipid metabolism. uliege.be

By studying how the synthesis and degradation of sterols, including intermediates like this compound, are affected by these regulatory networks, scientists can piece together the complex interplay of signaling pathways and metabolic processes that govern cellular and organismal lipid balance. nih.govnih.govmdpi.com

Q & A

Q. How can researchers design experiments to study the role of 5,7,22-Cholestatrien-3β-ol in membrane fluidity?

- Methodological Answer : Incorporate the compound into liposomes and measure fluorescence anisotropy using diphenylhexatriene (DPH) probes. Compare results with cholesterol-containing membranes to assess differential effects on bilayer rigidity .

Data Analysis and Validation

- Contradiction Management : When conflicting data arise (e.g., varying bioactivity results), apply Bayesian statistical models to weigh evidence quality and contextualize findings within experimental constraints (e.g., cell line variability, assay sensitivity) .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal protocols) for detailed experimental reporting, including raw spectral data and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.